Cas no 1216343-47-3 (3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal)

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal is a versatile organic compound with distinct chemical properties. It features a hydroxyl and methoxy group, which contribute to its reactivity and solubility. The presence of a chloro group and the aldehyde functional group enhance its potential applications in organic synthesis. This compound is well-suited for use in the synthesis of pharmaceuticals and agrochemicals, offering a wide range of synthetic versatility.
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal structure
1216343-47-3 structure
商品名:3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
CAS番号:1216343-47-3
MF:C10H9ClO3
メガワット:212.629662275314
CID:5957621
PubChem ID:83814831

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
    • SCHEMBL2559703
    • AKOS023556085
    • 1216343-47-3
    • (2E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)acrylaldehyde
    • EN300-1963445
    • インチ: 1S/C10H9ClO3/c1-14-9-6-8(11)5-7(10(9)13)3-2-4-12/h2-6,13H,1H3/b3-2+
    • InChIKey: BQUSFOSUYQHVGI-NSCUHMNNSA-N
    • ほほえんだ: ClC1C=C(C(=C(/C=C/C=O)C=1)O)OC

計算された属性

  • せいみつぶんしりょう: 212.0240218g/mol
  • どういたいしつりょう: 212.0240218g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 46.5Ų

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1963445-0.05g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
0.05g
$827.0 2023-09-17
Enamine
EN300-1963445-0.5g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
0.5g
$946.0 2023-09-17
Enamine
EN300-1963445-5.0g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
5g
$2858.0 2023-05-31
Enamine
EN300-1963445-10.0g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
10g
$4236.0 2023-05-31
Enamine
EN300-1963445-1g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
1g
$986.0 2023-09-17
Enamine
EN300-1963445-1.0g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
1g
$986.0 2023-05-31
Enamine
EN300-1963445-0.1g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
0.1g
$867.0 2023-09-17
Enamine
EN300-1963445-10g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
10g
$4236.0 2023-09-17
Enamine
EN300-1963445-0.25g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
0.25g
$906.0 2023-09-17
Enamine
EN300-1963445-2.5g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal
1216343-47-3
2.5g
$1931.0 2023-09-17

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal 関連文献

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enalに関する追加情報

Professional Introduction to 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal (CAS No. 1216343-47-3)

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal, with the CAS number 1216343-47-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biochemical pathways and drug development processes.

The chemical structure of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal consists of an aldehyde group attached to a propenyl chain, which is further substituted with a phenolic ring bearing both chloro and methoxy functional groups. This arrangement contributes to its reactivity and makes it a valuable intermediate in synthetic organic chemistry. The presence of both hydroxyl and methoxy groups on the aromatic ring enhances its solubility in polar solvents, facilitating its use in various biochemical assays.

In recent years, research has highlighted the importance of this compound in the development of novel therapeutic agents. Specifically, studies have demonstrated its role as a precursor in the synthesis of bioactive molecules that exhibit antimicrobial and anti-inflammatory properties. The aldehyde functionality allows for further derivatization, enabling the creation of more complex structures with enhanced pharmacological activity.

One of the most compelling aspects of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal is its potential application in the field of medicinal chemistry. Researchers have been exploring its utility in designing small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. The chloro and hydroxyl substituents on the phenolic ring are particularly crucial, as they modulate the compound's interactions with biological targets, thereby influencing its efficacy and selectivity.

The latest advancements in computational chemistry have further elucidated the mechanistic insights into how 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal interacts with biological systems. Molecular modeling studies have revealed that this compound can bind to enzymes with high affinity, suggesting its potential as a lead compound for drug discovery. These findings are supported by experimental data showing that derivatives of this molecule exhibit promising pharmacological effects in vitro and in vivo.

Moreover, the synthesis of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal has been optimized through various synthetic routes, ensuring high yield and purity. Modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of its preparation. These advancements have made it more accessible for researchers to incorporate this compound into their studies, fostering further exploration of its applications.

The versatility of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal extends beyond its role as a synthetic intermediate. It has been utilized in the development of probes for biochemical assays, allowing researchers to investigate complex biological processes at the molecular level. For instance, its aldehyde group can be used to conjugate with biomolecules such as peptides and proteins, creating novel tools for studying protein-protein interactions and signal transduction pathways.

In conclusion, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal (CAS No. 1216343-47-3) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and functional properties make it a valuable asset in drug discovery and biochemical studies. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of innovative therapeutic strategies.

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